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molecular formula C10H9BrClN3 B8789469 1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine

1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-A]pyrazine

Cat. No. B8789469
M. Wt: 286.55 g/mol
InChI Key: ZOYWYOGWHUNCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653268B2

Procedure details

To a clear, vigorously stirred and cooled (0° C.) solution of 8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine (0.75 g, 3.6 mmol) in DCM (90 mL) was added Br2 (0.28 mL, 5.4 mmol) in DCM (90 mL) over 34 min. The reaction became a light orange suspension towards the end of the addition. Stirring was continued at the temperature for 10 min then concentrated under reduced pressure at rt. The mixture was diluted with H2O (˜20 mL), basified with 2 M aq NaOH to ˜pH 7-9 and extracted with DCM (3×80 mL). The organic layers were washed (satd aq NaHCO3, brine), dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification by flash chromatography on silica gel (50 g cartridge, 100% DCM) yielded the title compound as an off-white solid; 1H NMR (400 MHz, CD2Cl2) δ 7.41 (d, J=5.2 Hz, 1H), 7.16 (d, J=5.2 Hz, 1H), 3.70 (qud, J=1.2 Hz, 8.4 Hz, 1H), 2.48-2.33 (m, 4H), 2.13-2.02 (m, 1H), 1.98-1.88 (m, 1H); MS (ES+): m/z 286.1 (90), 288.0 (100) [MH+]; HPLC: tR=3.33 min (OpenLynx, polar—5 min).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:14][CH2:13][CH2:12]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Br:15]Br>C(Cl)Cl>[Br:15][C:10]1[N:9]=[C:8]([CH:11]2[CH2:14][CH2:13][CH2:12]2)[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=12

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CCC2
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
BrBr
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a clear, vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
towards the end of the addition
STIRRING
Type
STIRRING
Details
Stirring
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure at rt
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O (˜20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×80 mL)
WASH
Type
WASH
Details
The organic layers were washed (satd aq NaHCO3, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (50 g cartridge, 100% DCM)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1N=C(N2C1C(=NC=C2)Cl)C2CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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